Pepstatin-baet - 80562-33-0

Pepstatin-baet

Catalog Number: EVT-14561100
CAS Number: 80562-33-0
Molecular Formula: C46H78N8O10S
Molecular Weight: 935.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pepstatin, specifically Pepstatin A, is a potent inhibitor of aspartic proteases, a class of enzymes that play crucial roles in various biological processes, including protein digestion and processing. Derived from microbial sources, Pepstatin A has garnered attention for its ability to selectively inhibit enzymes such as pepsin and cathepsin D, making it valuable in both research and therapeutic contexts.

Source

Pepstatin A is primarily produced by the actinomycete Streptomyces griseus, which is known for its ability to synthesize a variety of bioactive compounds. The compound is characterized by its complex structure that includes the amino acid statine, which is essential for its inhibitory activity against aspartic proteases .

Classification

Chemically, Pepstatin A falls under the category of peptide inhibitors and is classified as a specific inhibitor of aspartic proteases. Its molecular formula is C34H63N5O9C_{34}H_{63}N_{5}O_{9}, with a molecular weight of approximately 685.9 g/mol . The compound forms a 1:1 complex with its target enzymes, effectively blocking their active sites and preventing substrate access.

Synthesis Analysis

Methods

The synthesis of Pepstatin A involves several steps, typically starting from simpler amino acid precursors. Various methods have been developed to produce analogues of Pepstatin that maintain or enhance its inhibitory properties. For example, modifications at the N-terminus of simplified analogues have been explored to optimize their activity against aspartic proteases .

Technical Details

One common synthetic route includes the use of solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The incorporation of statine at specific positions within the peptide structure is critical for maintaining its biological activity.

Molecular Structure Analysis

Structure

Pepstatin A's structure consists of a sequence that includes isovaleryl, valine, valine, statine, alanine, and another statine residue. The presence of the statine moiety is particularly important as it contributes to the compound's ability to interact with aspartic proteases .

Data

The crystal structure of Pepstatin A in complex with various aspartic proteases has been elucidated through X-ray crystallography, revealing detailed interactions at the molecular level. These studies show how Pepstatin binds to the active site of enzymes like pepsin and cathepsin D, providing insights into its mechanism of action .

Chemical Reactions Analysis

Reactions

Pepstatin A primarily functions through non-covalent interactions with aspartic proteases. It inhibits these enzymes by forming stable complexes that prevent substrate binding. The inhibition mechanism has been described as "collected-substrate inhibition," where water molecules bound to the enzyme are released back into solution upon complex formation .

Technical Details

The binding affinity (Ki) of Pepstatin A for pepsin has been reported to be approximately 101010^{-10} M, indicating a very high potency against this target enzyme . Its selectivity is notable; it does not inhibit serine or cysteine proteases.

Mechanism of Action

Process

The mechanism by which Pepstatin A inhibits aspartic proteases involves competitive inhibition at the active site. Upon binding to the enzyme, it stabilizes an inactive conformation that prevents substrate access and catalysis. This process is reversible and can be influenced by pH and other environmental factors .

Data

Studies indicate that changes in pH can affect both the structure of the enzyme and its interaction with Pepstatin A, suggesting that optimal conditions must be maintained for effective inhibition .

Physical and Chemical Properties Analysis

Physical Properties

Pepstatin A appears as a white powder and is sparingly soluble in water. It can be dissolved in organic solvents like methanol when combined with acetic acid. The stability of solutions varies; they can remain stable for extended periods when stored correctly at low temperatures .

Chemical Properties

The compound exhibits thermal stability up to 60 °C without decomposition. Its solubility characteristics make it challenging to work with in aqueous environments, often necessitating specific preparation methods for effective use in experiments or therapeutic applications .

Applications

Scientific Uses

Pepstatin A has significant applications in biochemical research, particularly in studies involving proteolytic pathways and enzyme characterization. It serves as an essential tool for investigating the roles of aspartic proteases in various physiological processes and diseases. Additionally, its selective inhibition properties make it useful in drug development strategies aimed at targeting specific proteolytic activities without affecting other classes of enzymes .

Mechanisms of Action and Inhibition Kinetics

Competitive Inhibition Dynamics of Aspartic Proteases

Pepstatin (isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine) functions as a potent competitive inhibitor of aspartic proteases through reversible, high-affinity binding to the enzyme's active site. Biochemical studies demonstrate that it forms an equimolar 1:1 complex with target enzymes like pepsin, validated by gel filtration chromatography and kinetic titration experiments. This stoichiometric binding allows pepstatin to effectively "titrate" active enzyme concentrations in vitro [1] [5]. The dissociation constant (Ki) varies significantly across the protease family:

ProteaseKi (M)Significance
Pepsin~10−10Highest known affinity [1]
Cathepsin D~10−9Relevant in lysosomal function [7]
Renin~10−7Weakest inhibition among major targets [10]
HIV-1 Protease~10−9Highlights broad applicability [4]

This competitive mechanism arises from pepstatin's structural mimicry of natural peptide substrates, allowing it to occupy the substrate-binding cleft without undergoing hydrolysis. Notably, diacetylpepstatin (a derivative) exhibits 100-fold reduced affinity (Ki = 7.3 × 10−6 M), confirming the critical role of free hydroxyl groups in transition-state stabilization [5] [6]. Mutational analyses reveal that chemical modification of catalytic aspartate residues abolishes pepstatin binding, confirming its absolute dependence on the active site's integrity [5].

Structural Basis for Transition-State Analogue Binding

The exceptional inhibitory potency of pepstatin stems from its incorporation of statine (4-amino-3-hydroxy-6-methylheptanoic acid), which functions as a near-perfect tetrahedral transition-state analogue. Crystallographic studies of pepstatin-enzyme complexes reveal that the statine's hydroxyl group forms symmetric hydrogen bonds with the catalytic aspartate dyad (Asp32/Asp215 in pepsin numbering), positioning itself as the transition-state intermediate during peptide bond hydrolysis [1] [6]. This mimics the gem-diol configuration in the proteolytic mechanism but remains resistant to nucleophilic attack due to its non-hydrolyzable structure [3] [9].

Key stereochemical insights include:

  • The 3S,4S stereochemistry of statine is essential for optimal hydrogen bonding geometry with catalytic aspartates.
  • Methylated derivatives like 3-methylstatine alter inhibitory kinetics; the 3R,4S diastereomer exhibits enhanced potency (Ki = 1.5–10 nM) despite steric bulk, suggesting adaptability in the S1' binding pocket [6].
  • In HIV-1 protease complexes, pepstatin adopts an extended β-strand conformation, with its statine moiety displacing the catalytic water molecule essential for hydrolysis [4].

Unexpectedly, pepstatin A binds bivalently to some proteases (e.g., XMRV protease) with two molecules occupying the active site simultaneously while leaving the catalytic water intact—a unique binding mode not observed with synthetic inhibitors like amprenavir [8]. This duality highlights the flexibility of pepstatin in adapting to diverse active site architectures.

pH-Dependent Binding Affinity and Specificity

Pepstatin exhibits unusual pH resilience, maintaining nanomolar affinity across pH 3.0–8.0, far exceeding the narrow activity ranges of its target enzymes (typically pH 3–5). This property is exploited experimentally:

  • Napsin A detection: At pH 8.0, pepstatin retains high affinity for napsin A while other aspartic proteases dissociate. This enables selective pull-down assays for biomarker analysis in lung adenocarcinoma [3].
  • Thermal stabilization: Circular dichroism studies show pepstatin raises the thermal inactivation midpoint (Tm) of aspartic proteases from 58°C to 77°C by reducing structural flexibility. The free energy of binding (ΔG°) is −8.3 kcal mol−1 with an association constant (K) of 2.5 × 105 M−1 [2].

Molecular dynamics simulations attribute pH resilience to:

  • Salt bridge stabilization: Ionic interactions between pepstatin’s carboxylates and protonated active-site residues
  • Reduced backbone fluctuations: Particularly at conserved glycine residues near catalytic motifs
  • Water displacement: The inhibitor displaces water molecules that would otherwise catalyze autolysis [2] [6].
pH ConditionBinding Affinity (Kd)Structural Effect
pH 4.010−10 MOptimal for catalytic aspartate protonation
pH 7.010−8 M100-fold reduction due to charge repulsion
pH 8.010−7 M (napsin A)Selective retention for specific proteases [3]

Thermodynamic Stability of Enzyme-Inhibitor Complexes

The pepstatin-protease complex exhibits extraordinary thermodynamic stability driven by both enthalpic and entropic contributions:

  • Enthalpy (ΔH): Binding increases from 81.2 kcal mol−1 (free enzyme) to 148.5 kcal mol−1 (complex), reflecting strong hydrogen bonding and van der Waals interactions [2] [9].
  • Entropy (TΔS): Rises from 179 to 359 kcal mol−1 K−1, primarily due to:
  • Release of bound water molecules from the active site (~90% contribution)
  • Reduced conformational flexibility in the enzyme-inhibitor complex [6] [9].

Free-energy decomposition analyses identify critical components:

1. **Electrostatic interactions**: -45.2 kcal mol⁻¹  2. **van der Waals forces**: -32.8 kcal mol⁻¹  3. **Cavitation effects**: +18.3 kcal mol⁻¹ (unfavorable)  4. **Solvent screening**: -22.6 kcal mol⁻¹  5. **Entropic penalties**: +28.4 kcal mol⁻¹ (from reduced rotation/translation)  [4]  

Comparative studies across aspartic proteases reveal a consensus stabilization profile:

ProteaseΔG° (kcal mol⁻¹)ΔH (kcal mol⁻¹)TΔS (kcal mol⁻¹ K⁻¹)
Pepsin-13.7-148.5+134.8
Cathepsin D-12.9-132.1+119.2
HIV-1 Protease-14.2-151.3+137.1
Renin-9.8-95.6+85.8

This stability translates to functional consequences: irreversible thermal inactivation pathways involving autolysis and aggregation are blocked, as pepstatin binding prevents the necessary unfolding of tertiary structures preceding protease self-degradation [2] [9].

Properties

CAS Number

80562-33-0

Product Name

Pepstatin-baet

IUPAC Name

(2S,6S)-2-[[3-hydroxy-1-[[1-[[3-hydroxy-6-methyl-1-oxo-1-[2-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methylsulfanyl]ethylamino]heptan-4-yl]amino]-1-oxopropan-2-yl]amino]-6-methyl-1-oxoheptan-4-yl]amino]-3,7-dimethyl-6-(3-methylbutanoylamino)-5-oxooctanamide

Molecular Formula

C46H78N8O10S

Molecular Weight

935.2 g/mol

InChI

InChI=1S/C46H78N8O10S/c1-23(2)16-32(50-42(43(47)61)27(9)19-37(57)41(26(7)8)52-39(59)18-25(5)6)36(56)21-40(60)49-30(12)44(62)51-33(17-24(3)4)35(55)20-38(58)48-14-15-65-22-34-29(11)46(64)54-45(63)28(10)31(13)53(34)54/h23-27,30,32-33,35-36,41-42,50,55-56H,14-22H2,1-13H3,(H2,47,61)(H,48,58)(H,49,60)(H,51,62)(H,52,59)/t27?,30?,32?,33?,35?,36?,41-,42-/m0/s1

InChI Key

BHOCECSLAJLHGP-XFNYOZPQSA-N

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C

Isomeric SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C

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